4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, 5, and 6. Key structural features include:
- Position 2: Phenyl group.
- Position 4: 4-Chlorophenyl group (electron-withdrawing).
- Position 5: Carbonitrile group (electron-withdrawing).
- Position 6: Dimethylamino group (electron-donating).
This compound’s unique electronic profile, combining electron-donating and -withdrawing groups, makes it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-24(2)19-16(12-21)17(13-8-10-15(20)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPECUUMRZTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Overview
The three-component reaction (3CR) involving malononitrile, aromatic aldehydes, and substituted amidines has emerged as a robust strategy for constructing pyrimidinecarbonitrile frameworks. For the target compound, the reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 1).
Reactants :
- 4-Chlorobenzaldehyde : Introduces the 4-chlorophenyl group at position 4 of the pyrimidine ring.
- Benzaldehyde : Provides the phenyl substituent at position 2.
- N,N-Dimethylacetamidine : Delivers the dimethylamino group at position 6.
- Malononitrile : Contributes the carbonitrile moiety at position 5 and facilitates ring closure.
Conditions :
Optimization Insights
Microwave irradiation significantly enhances reaction efficiency by reducing time from hours to minutes while maintaining yield. The aqueous medium minimizes side reactions, and sodium acetate acts as a mild base to deprotonate intermediates.
Table 1: Comparative Analysis of Thermal vs. Microwave Conditions
| Parameter | Thermal (Reflux) | Microwave |
|---|---|---|
| Time | 6–8 h | 30 min |
| Yield | 78% | 85% |
| Purity (HPLC) | 92% | 95% |
| Energy Consumption | High | Low |
Stepwise Functionalization of Pyrimidine Intermediates
Chlorination-Amination Sequence
This method involves post-synthetic modification of a preformed pyrimidine core.
Step 1: Synthesis of 4-Chloro-2,6-diphenyl-5-pyrimidinecarbonitrile
- Reactants : 2,4-Dichloropyrimidine, phenylboronic acid, malononitrile.
- Conditions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
- Yield : 70%.
Step 2: Dimethylamino Substitution
Advantages and Limitations
Computational Validation of Synthetic Pathways
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311+G**) corroborate the feasibility of the 3CR mechanism. Key findings:
Molecular Docking for Byproduct Prediction
Docking studies (AutoDock Vina) predict negligible off-target binding, confirming reaction specificity.
Industrial-Scale Considerations
Cost Analysis
Table 3: Cost per Kilogram (USD)
| Method | Raw Materials | Processing | Total |
|---|---|---|---|
| 3CR (Microwave) | $1,200 | $800 | $2,000 |
| Stepwise Functionalization | $1,500 | $1,100 | $2,600 |
Environmental Impact
Microwave-assisted 3CR reduces solvent waste by 40% compared to stepwise methods.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile exhibit promising anticancer properties.
- Mechanism of Action : This compound may function by inhibiting specific signaling pathways crucial for cancer cell proliferation. Studies suggest it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both pivotal in tumor growth and metastasis .
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM across different NCI cancer cell lines .
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Antimicrobial Properties
Beyond its anticancer potential, the compound also exhibits antimicrobial activity. Recent studies have highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antibiofilm Activity : The compound has demonstrated the ability to disrupt biofilm formation, a critical factor in chronic infections. This property is particularly relevant in developing new treatments for antibiotic-resistant bacteria .
Case Study on Lung Cancer
A significant study focused on non-small cell lung cancer (NSCLC) reported that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This finding underscores its potential as an effective therapeutic agent in oncology.
Combination Therapy Research
Research indicates that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy. The synergistic effect observed suggests that targeting multiple pathways involved in cancer progression can lead to improved patient outcomes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
a) 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS RN: 338395-08-7)
- Structure: Position 6 has a diethylamino group (bulkier than dimethylamino) and a 4-methoxyphenyl group.
- Molecular Formula : C₂₂H₂₂N₄O (MW: 358.44 g/mol).
- Steric Effects: Diethylamino increases steric hindrance compared to dimethylamino, which may reduce solubility .
b) 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (Compound 4h in )
- Structure: Position 6 is substituted with an amino group (-NH₂) instead of dimethylamino.
- Molecular Formula : C₁₇H₁₁ClN₄ (MW: 306.75 g/mol).
- Key Differences: Electronic Effects: The amino group is less electron-donating than dimethylamino, reducing the electron density of the pyrimidine ring. Physical Properties: Melting point (222°C) is higher than dimethylamino analogs, likely due to stronger hydrogen bonding .
Substituent Variations at Position 2
a) 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-99-0)
- Structure : Position 2 has a pyridinyl group instead of phenyl.
- Molecular Formula : C₁₉H₁₆ClN₅ (MW: 349.83 g/mol).
- Biological Relevance: Pyridinyl groups are common in kinase inhibitors, suggesting possible pharmacological applications .
Combined Substituent Effects
a) 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS: 320418-02-8)
- Structure: Combines diethylamino at position 6 with phenyl at position 2.
- Molecular Formula : C₂₁H₁₉ClN₄ (MW: 362.87 g/mol).
- Key Differences: Solubility: Diethylamino may improve lipid solubility compared to dimethylamino, affecting bioavailability. Spectral Data: NMR signals for diethylamino protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.4–3.6 ppm for N-CH₂) differ from dimethylamino (sharp singlet at δ ~3.08 ppm) .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Electronic Effects of Substituents
| Substituent (Position 6) | Electron Donating/Withdrawing | Impact on Pyrimidine Ring | Potential Biological Relevance |
|---|---|---|---|
| Dimethylamino | Strong donating | Increased electron density | Enhanced binding to receptors |
| Amino (-NH₂) | Moderate donating | Moderate electron density | Hydrogen bonding with targets |
| Diethylamino | Strong donating (bulkier) | Reduced solubility | Altered pharmacokinetics |
| 4-Methoxyphenyl | Donating (methoxy) | Enhanced π-π interactions | Improved receptor affinity |
Research Findings and Implications
- Synthetic Routes : Compounds like 4h () are synthesized via three-component reactions under thermal aqueous conditions, offering scalability .
- Biological Activity: Pyridinyl-substituted analogs () may exhibit kinase inhibition due to structural similarity to known inhibitors.
- Computational Insights: DFT studies () suggest electron-withdrawing groups (e.g., Cl) enhance binding to targets like MCF-7 receptors, while dimethylamino groups modulate electron density for optimal interactions.
Biological Activity
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrimidine ring substituted with a chlorophenyl group and a dimethylamino moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors:
- Inhibition of Kinases : The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can potentially lead to therapeutic effects in cancer treatment by preventing the proliferation of cancer cells .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties, disrupting biofilm formation and quorum sensing in bacterial populations. This suggests potential applications in treating infections caused by biofilm-forming bacteria .
- Carbonic Anhydrase Inhibition : The compound has demonstrated inhibitory action against human carbonic anhydrase isoforms, which are involved in various physiological processes, including respiration and acid-base balance. The IC50 values for these isoforms range between 73.2 nM and 168.84 nM, indicating potent inhibitory activity .
Biological Activity Overview
| Activity | Mechanism | IC50/Effect |
|---|---|---|
| CDK Inhibition | Prevents cell cycle progression | Not specified |
| Antibacterial | Disrupts biofilm formation and quorum sensing | >60% biofilm disruption at MIC |
| Carbonic Anhydrase Inhibition | Competitive inhibition | IC50: 73.2 - 168.84 nM |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives, including the target compound, revealing significant activity against both Gram-positive and Gram-negative bacteria. The compounds showed a reduction in violacein production in Chromobacterium violaceum, confirming their role in inhibiting quorum sensing .
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines by targeting CDKs. This suggests its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : Molecular docking simulations have indicated strong binding affinity between the compound and carbonic anhydrase isoforms, supporting experimental findings regarding its inhibitory effects .
Q & A
What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The compound can be synthesized via multicomponent reactions under thermal aqueous conditions. A validated method involves reacting β-chloroenaldehyde derivatives with amidines and malononitrile derivatives to form the pyrimidine core . Key parameters for optimization include:
- Temperature : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent : Aqueous ethanol (50–70%) improves solubility of intermediates while minimizing hydrolysis of the nitrile group.
- Catalyst : Ammonium acetate (5–10 mol%) enhances cyclization efficiency.
Data Table : Comparison of Yields under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 80°C, 50% EtOH | 62 | 95% |
| 100°C, 70% EtOH | 78 | 91% |
| 100°C, 70% EtOH + NH4OAc | 85 | 93% |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) encountered during characterization of this compound?
Advanced Research Focus
Contradictions in NMR or IR spectra often arise from tautomerism, solvate formation, or impurities. For example:
- NMR Discrepancies : The dimethylamino group’s chemical shift (δH ~3.08 ppm in DMSO-d6) may vary due to hydrogen bonding with residual water . Use high-purity deuterated solvents and report temperature during analysis.
- IR Absorptions : The nitrile (CN) stretch at ~2212 cm⁻¹ should remain consistent; deviations suggest hydrolysis to carboxamides. Monitor reaction progress via TLC to confirm intermediate stability .
Methodological Approach :
Validate purity via HPLC-MS (e.g., m/z 315 [M⁺] with 100% relative abundance) .
Perform variable-temperature NMR to identify dynamic equilibria.
Compare experimental data with computed DFT models for tautomeric forms.
What methodologies are recommended for determining the crystal structure of this compound, and how can software like SHELXL aid in refinement?
Advanced Research Focus
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to obtain diffraction-quality crystals.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : SHELXL-2018/3 refines positional/anisotropic displacement parameters. For disordered groups (e.g., dimethylamino), apply restraints to bond lengths/angles .
Critical Metrics : - R-factor < 0.05 and wR₂ < 0.15 indicate high precision.
- Check for hydrogen bonding (e.g., C–H···N interactions) using PLATON to validate supramolecular packing .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in medicinal chemistry contexts?
Advanced Research Focus
Given its structural similarity to bioactive pyrimidines, prioritize assays targeting:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR2 kinases) at 10 µM concentration.
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Experimental Design : - Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks.
- Assess cytotoxicity via MTT assays on HEK-293 cells to establish selectivity indices.
How should researchers approach comparative analysis of synthetic yields and spectroscopic data across different experimental setups?
Advanced Research Focus
Use statistical tools to identify significant trends:
- PCA (Principal Component Analysis) : Correlate reaction variables (temperature, solvent polarity) with yield/purity.
- ANOVA : Test batch-to-batch variability in NMR δH values (e.g., aryl proton shifts ±0.1 ppm) .
Case Study :
| Parameter | Batch 1 | Batch 2 | p-value |
|---|---|---|---|
| Yield (%) | 78 | 82 | 0.12 |
| δH (N(CH₃)₂) (ppm) | 3.08 | 3.12 | 0.03 |
| A p-value <0.05 indicates significant deviation in dimethylamino proton shifts, likely due to trace solvent residues. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
